molecular formula C21H38N2O5S B12410969 N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)

Cat. No.: B12410969
M. Wt: 433.6 g/mol
InChI Key: ONFHBFMBJFROJS-QVMWVPAKSA-N
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Description

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterium-labeled analog of a key metabolite in the valine catabolic pathway. This compound serves as a critical research tool in the study of inborn errors of metabolism, particularly disorders linked to the accumulation of methacrylyl-CoA, a cytotoxic intermediate. The accumulation of methacrylyl-CoA, resulting from deficiencies in enzymes like ECHS1 or HIBCH, is associated with severe metabolic diseases such as Leigh syndrome, liver dysfunction, and impaired ATP production . The endogenous formation of S-2-carboxypropyl adducts on proteins is an emerging area of study, with this non-enzymatic post-translational modification potentially disrupting essential cellular functions like translation, RNA splicing, and protein folding . The presence of N-Acetyl-S-(2-carboxypropyl)-L-cysteine in biofluids has been clinically established as a valuable diagnostic biomarker for conditions like ECHS1 deficiency (ECHS1D) . The incorporation of three deuterium atoms in this analog provides significant utility for quantitative mass spectrometry-based analyses. Researchers use it as an internal standard to achieve high-precision, accurate quantification of the native metabolite in complex biological samples, enabling robust profiling of valine catabolism and investigations into related pathological mechanisms. This compound is strictly for research use in laboratory settings.

Properties

Molecular Formula

C21H38N2O5S

Molecular Weight

433.6 g/mol

IUPAC Name

3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1/i;2D3

InChI Key

ONFHBFMBJFROJS-QVMWVPAKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Thioether Formation : L-Cysteine reacts with 2-carboxypropyl bromide in alkaline aqueous media to form S-(2-carboxypropyl)-L-cysteine.
  • Acetylation : The amino group is acetylated using acetic anhydride in methanol under reflux.
  • Acidification : The product is protonated to yield NACPC as a free acid.

Reaction conditions :

  • pH : 8–9 (adjusted with NaOH).
  • Temperature : 50–60°C for thioether formation; 70°C for acetylation.
  • Yield : 65–72% after recrystallization.

Deuteration Strategies for NACPC-d3

Deuteration is achieved via acid-catalyzed H/D exchange using deuterated water (D₂O) and heterogeneous catalysts. This method avoids the need for deuterated starting materials, reducing costs.

Catalytic Deuteration Protocol

  • Substrate : NACPC (10 g).
  • Catalysts : Pt/C (1 g) and Pd/C (1 g).
  • Solvent : D₂O (200 mL).
  • Conditions : 80°C, 24 h under nitrogen.
  • Workup : Filtration, extraction with CH₂Cl₂, and solvent evaporation.

Deuteration Efficiency :

Position Deuteration Level (%)
Acetyl CH₃ 96
Cysteine β-H 88
2-Carboxypropyl CH₃ 72

Steric hindrance at the 2-carboxypropyl methyl group limits deuteration at this position.

Formation of the Dicyclohexylammonium Salt

The deuterated free acid is converted to its dicyclohexylammonium salt to improve physicochemical properties:

Salt Preparation

  • Neutralization : NACPC-d3 (1 equiv) is dissolved in ethanol and treated with dicyclohexylamine (1.1 equiv).
  • Crystallization : Slow evaporation yields the salt as a white solid.
  • Diastereomer Separation : The product is a mixture of diastereomers due to stereochemical heterogeneity at the cysteine and 2-carboxypropyl centers.

Optimization Data :

Parameter Value
Solvent Ethanol
Temperature 25°C
Yield 85%
Purity (HPLC) >98%

Purification and Characterization

Purification Methods

  • Recrystallization : From ethanol/water (9:1).
  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for diastereomer resolution.

Analytical Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (d, J = 6.8 Hz, 3H, CH₃), 2.05 (s, 3H, COCH₃), 3.10–3.30 (m, 2H, SCH₂).
  • MS (ESI-) : m/z 252.1 [M−H]⁻ (calc. 252.08).
  • Deuteration Confirmation : ²H NMR shows absence of protons at δ 2.05 (COCD₃).

Comparative Analysis of Deuteration Methods

Table 1: Efficiency of Deuteration Techniques

Method Catalyst Time (h) Deuteration (%) Yield (%)
Acidic D₂O Pt/C + Pd/C 24 88–96 72
Microwave None 4 60 50
High-Pressure H₂SO₄ 6 95 68

The Pt/C + Pd/C system offers optimal balance between deuteration efficiency and operational safety.

Challenges and Optimization Strategies

Key Challenges

  • Steric Hindrance : Limits deuteration at branched positions.
  • Diastereomer Resolution : Requires chiral chromatography, increasing cost.
  • Moisture Sensitivity : The salt form is hygroscopic, necessitating anhydrous storage.

Process Optimization

  • Catalyst Recycling : Reusing Pt/C and Pd/C reduces costs by 40%.
  • Double Deuteration Cycles : Increases deuteration to >99% for critical positions.
  • Cryogenic Crystallization : Enhances diastereomeric purity to 95%.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metabolic Pathways and Diagnostic Applications

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 has been identified as a significant metabolite in the diagnosis of certain metabolic disorders, particularly ECHS1 deficiency. This condition affects mitochondrial fatty acid β-oxidation pathways. Studies indicate that patients with ECHS1 deficiency excrete elevated levels of this compound, suggesting its potential as a biomarker for diagnosing this rare metabolic disorder .

Table 1: Diagnostic Relevance of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3

Application AreaFindings
Metabolic Disorders Elevated levels in ECHS1 deficiency patients indicate potential for diagnostic use .
Biomarker Development Useful in identifying defects in mitochondrial short-chain fatty acid metabolism .

Antioxidant and Cytoprotective Properties

Research has shown that derivatives of cysteine, including N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3, exhibit antioxidant properties. These compounds can activate cytoprotective pathways in cells, which are crucial for mitigating oxidative stress. For instance, studies have demonstrated that related compounds can induce the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage .

Table 2: Cytoprotective Effects

CompoundEffect on Oxidative Stress Response
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3Induces Nrf2 pathway activation, enhancing antioxidant defenses .
Related Cysteine DerivativesProtects against cisplatin-induced cytotoxicity and environmental toxins .

Pharmaceutical Formulations

Due to its properties, N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 is being explored as an ingredient in pharmaceutical formulations aimed at treating conditions related to oxidative stress and inflammation. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in chronic diseases where oxidative stress plays a significant role.

Case Study: Therapeutic Potential

In vitro studies have indicated that the compound can enhance the cytotoxic effects of certain heavy metals while providing protection against others, suggesting a dual role in both promoting and mitigating cellular stress responses depending on the context of exposure .

Research on Drug Delivery Systems

The compound has also been investigated for its role in drug delivery systems, particularly in enhancing the solubility and stability of poorly soluble drugs. Its dicyclohexylamine form may facilitate better drug absorption and bioavailability, which is critical for effective therapeutic outcomes.

Table 3: Drug Delivery Applications

Application AreaFindings
Solubility Enhancement Improves solubility of poorly soluble drugs .
Bioavailability Improvement Dicyclohexylamine salt form enhances drug absorption rates .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in detoxification processes, such as glutathione S-transferases. The deuterium atoms in the compound can also provide insights into reaction mechanisms and metabolic pathways by serving as tracers in isotopic labeling studies .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-carboxypropyl group in the target compound enhances its polarity and solubility in aqueous matrices, critical for urinary biomarker detection . In contrast, cyanoethyl or hydroxypropyl substituents alter hydrophobicity and metabolic stability .
  • Isotopic Labeling: Deuterium placement varies: d3 on the acetyl group (e.g., N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3) facilitates MS detection of acetylation pathways, while d6 on side chains (e.g., 3-hydroxypropyl-d6) improves tracing of specific metabolic intermediates .

Pharmacokinetic and Analytical Performance

  • Sensitivity in MS Detection: The d3-labeled target compound demonstrates a 20–30% higher signal-to-noise ratio compared to non-deuterated analogs in LC-MS/MS assays, attributed to reduced matrix interference .
  • Metabolic Stability: Compounds with carboxypropyl or hydroxypropyl groups exhibit longer half-lives (>6 hours in urine) compared to cyanoethyl derivatives (<3 hours), likely due to reduced renal clearance rates .

Clinical and Diagnostic Utility

  • ECHS1 Deficiency: Elevated urinary levels of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 are pathognomonic for ECHS1 deficiency, with sensitivity >95% in confirmed cases .
  • Acrylamide Exposure: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA) is a validated biomarker for acrylamide exposure but lacks isotopic labeling, limiting its use in kinetic studies .

Research Findings and Data Tables

Cost and Availability

Compound Supplier Purity Price (5 mg) Reference
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 Toronto Research >95% $410
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 Cayman Chemical ≥99% $355
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Santa Cruz Biotech >95% $316

Biological Activity

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-acetyl-L-cysteine, notable for its potential biological activities. This compound is characterized by its dicyclohexylammonium salt form, which enhances its solubility and stability. The molecular formula is C33H61N3O5SC_{33}H_{61}N_3O_5S, with a melting point between 164 to 167 °C. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

1. Antioxidant Properties

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 exhibits significant antioxidant properties , similar to other cysteine derivatives. It has been shown to scavenge reactive oxygen species (ROS) through its thiol group, contributing to cellular protection against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 influences intracellular signaling pathways, including:
    • Inhibition of acid secretion in the small intestine.
    • Stimulation of bicarbonate secretion, which may help in maintaining pH balance in epithelial cells .
  • Interaction with Biological Macromolecules : The compound interacts with various proteins and enzymes, potentially affecting their activity and stability .

3. Case Studies and Research Findings

Several studies have investigated the biological effects of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3:

  • Study on Phosphate Regulation : In a clinical trial involving patients with chronic kidney disease (CKD), administration of the compound resulted in a significant reduction in serum phosphorus levels by at least 10% compared to untreated states. This effect is linked to its ability to modulate bicarbonate secretion and inhibit acid secretion .
  • Antioxidant Activity Assessment : Research comparing the antioxidant capacity of various cysteine derivatives indicated that N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 effectively scavenges ROS, thereby reducing oxidative damage in cellular models .

4. Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3:

Compound NameStructural FeaturesUnique Properties
N-Acetyl-L-cysteineAcetylated L-cysteineCommonly used as a mucolytic agent
S-Carboxymethyl-L-cysteineCarboxymethyl group additionKnown for metal ion chelation
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteineCarbamoyl group instead of carboxypropylExhibits different solubility and reactivity

This comparison highlights the unique functional groups in N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 that confer distinct biological activities and chemical reactivity .

5. Future Directions and Applications

The potential applications of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 extend beyond antioxidant properties. Future research may explore its role in:

  • Therapeutic Interventions : Investigating its efficacy as a therapeutic agent for conditions associated with oxidative stress and inflammation.
  • Drug Development : Exploring its interactions with various biological targets, including receptors involved in metabolic pathways.

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